

Introduction: A Trifunctionalized Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

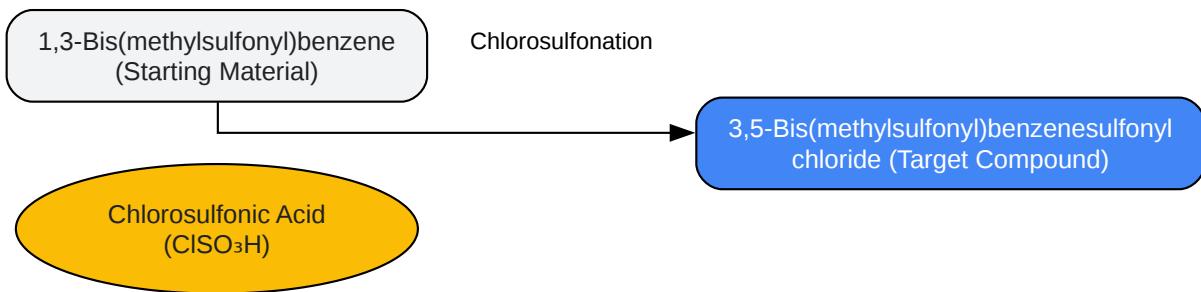
Compound of Interest

	3,5-
Compound Name:	<i>bis(methylsulfonyl)benzenesulfonyl</i>
	<i>I Chloride</i>
Cat. No.:	B1271993

[Get Quote](#)

3,5-Bis(methylsulfonyl)benzenesulfonyl chloride is a highly functionalized organosulfur compound distinguished by the presence of three distinct sulfonyl groups on a central benzene ring. This unique structural arrangement, featuring a reactive sulfonyl chloride moiety and two strongly electron-withdrawing methylsulfonyl groups, renders the molecule a powerful and specialized electrophilic reagent. Its primary utility lies in organic synthesis, particularly within medicinal chemistry and drug development, where it serves as an advanced building block for introducing the 3,5-bis(methylsulfonyl)phenylsulfonyl group into complex molecular architectures.^{[1][2]} The pronounced electronic effects of the substituents significantly enhance the reactivity of the sulfonyl chloride group, making it an invaluable tool for creating robust sulfonamide and sulfonate ester linkages in the development of novel therapeutic agents.^[1]

Physicochemical and Structural Properties


The chemical identity and key physical properties of **3,5-bis(methylsulfonyl)benzenesulfonyl chloride** are summarized below. The molecule's structure is dominated by the sp^2 -hybridized benzene core, with the sulfonyl chloride group serving as the primary site of reactivity. The two methylsulfonyl groups at the meta positions act as potent electron-withdrawing groups, which inductively pull electron density from the aromatic ring. This electronic deficit is relayed to the sulfonyl chloride group, making the sulfur atom highly electrophilic and exceptionally susceptible to nucleophilic attack.

Property	Value	Source(s)
IUPAC Name	3,5-bis(methylsulfonyl)benzenesulfonyl chloride	[2]
CAS Number	849035-99-0	[2][3]
Molecular Formula	C ₈ H ₉ ClO ₆ S ₃	[2]
Molecular Weight	332.81 g/mol	Calculated
Canonical SMILES	CS(=O)(=O)C1=CC(S(C)(=O)=O)=CC(S(=O)(=O)Cl)=C1	[2]
InChI Key	YLMOZIYTYSWBAO-UHFFFAOYSA-N	[2]
Physical State	Solid	[2]
Purity	Typically ≥87%	[2]

Synthesis and Safe Handling

Plausible Synthetic Pathway

While specific, detailed preparations for **3,5-bis(methylsulfonyl)benzenesulfonyl chloride** are not widely published in standard literature, a plausible and logical synthetic route can be extrapolated from established methods for preparing arylsulfonyl chlorides.^[4] The most direct approach involves the electrophilic chlorosulfonation of 1,3-bis(methylsulfonyl)benzene using chlorosulfonic acid. This reaction leverages the strong activating effect of the sulfonyl groups towards meta-substitution.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for the target compound.

Safe Handling and Storage

3,5-Bis(methylsulfonyl)benzenesulfonyl chloride is a hazardous substance that demands strict safety protocols.^[5] As with most sulfonyl chlorides, it is corrosive and reacts with water, including atmospheric moisture, to release hydrochloric acid.^{[6][7]}

Key Hazards:

- Toxicity: Harmful if swallowed, inhaled, or in contact with skin.^{[2][5]}
- Irritation: Causes serious skin and eye irritation.^[5]
- Respiratory: May cause respiratory irritation.^[5]

Recommended Handling Procedures:

- Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.^[8]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.^[9]
- Inert Conditions: Due to its reactivity with water, handle under dry, inert conditions (e.g., nitrogen or argon atmosphere) where possible.^[6]

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.[6]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Chemical Reactivity and Mechanistic Insights

Core Reactivity: Nucleophilic Acyl Substitution

The cornerstone of **3,5-bis(methylsulfonyl)benzenesulfonyl chloride**'s utility is its reaction with nucleophiles via a nucleophilic acyl substitution mechanism at the sulfonyl sulfur atom. The extreme electrophilicity of this sulfur atom, enhanced by three electron-withdrawing groups, facilitates rapid reaction with a wide range of nucleophiles, most notably primary and secondary amines and alcohols.[7][10]

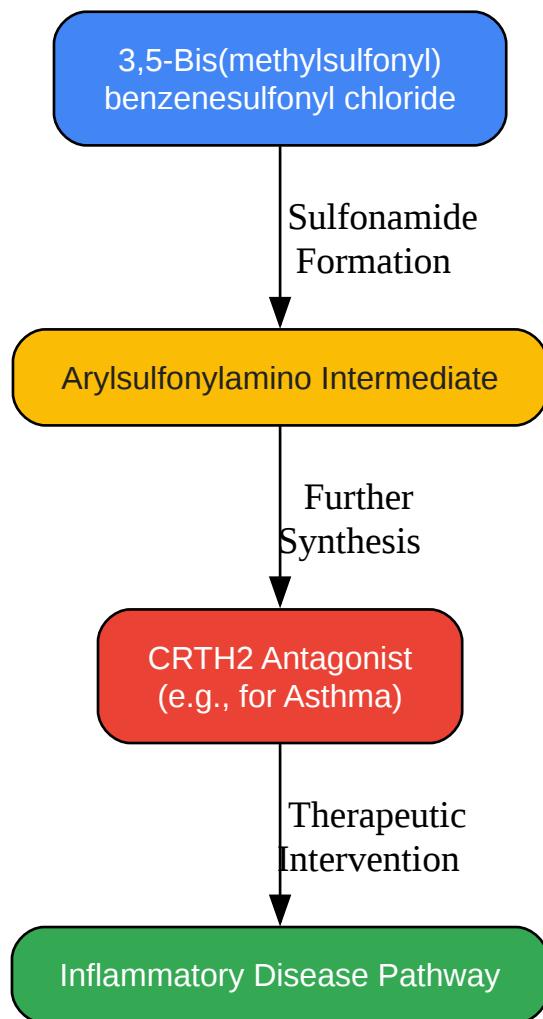
[Click to download full resolution via product page](#)

Caption: General mechanism for reaction with nucleophiles.

Formation of Sulfonamides: A Key Protocol

The reaction with amines to form sulfonamides is arguably the most important application of this reagent, particularly in the synthesis of pharmaceutical agents.[11][12]

Field-Proven Protocol: Synthesis of a N-Substituted-3,5-bis(methylsulfonyl)benzenesulfonamide


- Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

- Causality: Anhydrous conditions are critical to prevent hydrolysis of the sulfonyl chloride. Aprotic solvents are used to avoid reaction with the electrophile.
- Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 equivalents), to the solution. Cool the mixture to 0 °C using an ice-water bath.
- Causality: The base is essential for scavenging the hydrochloric acid (HCl) byproduct generated during the reaction. A non-nucleophilic base is chosen to ensure it does not compete with the amine substrate in reacting with the sulfonyl chloride.
- Reagent Addition: Dissolve **3,5-bis(methylsulfonyl)benzenesulfonyl chloride** (1.05 equivalents) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes, ensuring the internal temperature remains below 5 °C.
- Causality: A slight excess of the sulfonyl chloride ensures complete consumption of the potentially more valuable amine substrate. Slow, cooled addition is a self-validating control measure to manage the exothermic nature of the reaction and prevent side product formation.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
- Workup and Purification: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure sulfonamide.

Applications in Drug Discovery and Development

The unique electronic properties and trifunctional nature of **3,5-bis(methylsulfonyl)benzenesulfonyl chloride** make it a high-value reagent for constructing complex pharmaceutical candidates. Its application has been explicitly noted in the synthesis of

arylsulfonylamino compounds designed as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).^[1] CRTH2 is a G-protein coupled receptor involved in inflammatory pathways, making it a key target for diseases like asthma and allergic rhinitis.^[1]

[Click to download full resolution via product page](#)

Caption: Logical pathway from reagent to therapeutic application.

The incorporation of the 3,5-bis(methylsulfonyl)phenylsulfonyl moiety can impart specific properties to a drug candidate, such as increased polarity, specific hydrogen bonding capabilities, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

Conclusion

3,5-Bis(methylsulfonyl)benzenesulfonyl chloride is more than a simple sulfonating agent; it is a specialized, highly reactive building block for advanced chemical synthesis. The powerful electron-withdrawing nature of its twin methylsulfonyl groups activates the sulfonyl chloride to a degree that facilitates efficient and robust bond formation under controlled conditions. Its demonstrated use in the synthesis of targeted therapeutics, such as CRTH2 antagonists, underscores its importance for researchers and scientists in the field of drug development.[1] Proper understanding of its properties, reactivity, and stringent handling requirements is paramount to unlocking its full potential in the creation of next-generation pharmaceuticals and complex organic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. m.molbase.com [m.molbase.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemical-label.com [chemical-label.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]
- 11. nbanno.com [nbanno.com]
- 12. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [Introduction: A Trifunctionalized Building Block for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1271993#chemical-properties-of-3-5-bis-methylsulfonyl-benzenesulfonyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com